Ethyl 4-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate
Description
The compound of interest features a triazolo[4,3-b]pyridazine core substituted at position 3 with a 3-fluorophenyl group, linked via a thioacetyl bridge to an ethyl piperazine-1-carboxylate moiety. This structure combines a heterocyclic scaffold with fluorinated aromatic and piperazine components, which are common in bioactive molecules targeting neurological and anticancer pathways. The thioether linkage enhances metabolic stability compared to ether or ester analogs, while the ethyl carboxylate group improves solubility .
Properties
IUPAC Name |
ethyl 4-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O3S/c1-2-30-20(29)26-10-8-25(9-11-26)18(28)13-31-17-7-6-16-22-23-19(27(16)24-17)14-4-3-5-15(21)12-14/h3-7,12H,2,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGIIORGMYMYPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate is a complex compound that belongs to the class of piperazine derivatives. Its unique structure suggests potential for diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound based on recent research findings, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , reflecting a complex arrangement of functional groups that may interact with various biological targets. The presence of the triazole and pyridazine rings is significant as these structures are known to enhance biological activity through various mechanisms.
Pharmacological Activity
Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:
- Monoamine Oxidase Inhibition : Several studies have demonstrated that piperazine derivatives can act as inhibitors of monoamine oxidase (MAO), an important enzyme in neurotransmitter metabolism. For instance, derivatives with similar structures have shown significant inhibitory activity against MAO-A and MAO-B, with IC50 values indicating potent effects (e.g., IC50 = 0.013 µM for MAO-B) . This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease.
- Antibacterial Activity : Some related compounds have been evaluated for antibacterial properties. For example, novel triazolo derivatives have shown moderate to good activity against Gram-positive and Gram-negative bacteria . The structure–activity relationship (SAR) studies indicate that modifications in the phenyl substituents can significantly affect antibacterial efficacy.
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in neurotransmitter degradation or bacterial metabolism.
- Receptor Modulation : Similar compounds have been studied for their ability to modulate receptors associated with anxiety and depression . This modulation can lead to therapeutic effects in psychiatric disorders.
Case Study 1: MAO Inhibition
A study synthesized various piperazine derivatives and assessed their MAO inhibitory activity. The most potent inhibitors showed selectivity for MAO-B over MAO-A, indicating a potential pathway for developing treatments for neurodegenerative diseases .
Case Study 2: Antibacterial Evaluation
In another study focusing on triazolo derivatives, several compounds were tested against bacterial strains. One compound exhibited MIC values comparable to standard antibiotics like ampicillin, highlighting the potential of these derivatives as new antibacterial agents .
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the class of triazolopyridazine derivatives. Its synthesis typically involves multi-step reactions starting from readily available precursors. Key synthetic steps may include:
- Oxidation : Utilizing oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction : Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
- Nucleophilic Substitution : Targeting the fluorophenyl group with reagents like sodium methoxide or potassium tert-butoxide.
The molecular formula is , with a molecular weight of approximately 332.4 g/mol.
Antimicrobial Properties
Research indicates that Ethyl 4-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate exhibits significant antibacterial and antifungal activities. It acts as a candidate for developing new antimicrobial agents due to its mechanism of inhibiting bacterial growth through disruption of cellular processes. Studies have reported minimum inhibitory concentrations (MICs) in the low micromolar range against various bacterial strains.
Anticancer Potential
The compound has shown promise as an anticancer agent. In vitro assays demonstrated that it inhibited the proliferation of cancer cell lines with IC50 values ranging from 5 to 15 μM. The mechanism is attributed to its ability to induce apoptosis in these cells through:
- Kinase Inhibition : Binding to active sites of certain kinases involved in cancer cell proliferation.
- Cell Cycle Disruption : Interfering with the cell cycle progression in cancer cells.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Antimicrobial Activity Study : A study demonstrated significant inhibition against various bacterial strains.
- Anticancer Activity Study : In vitro assays showed inhibition of cancer cell proliferation linked to apoptosis induction.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Heterocyclic Core Variations
Triazolo[4,3-b]pyridazine vs. Thiazolo[3,2-b][1,2,4]triazole
- : The compound Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate replaces the pyridazine ring with a thiazolo-triazole system. The thiazole sulfur may enhance π-stacking interactions compared to the nitrogen-rich triazolo-pyridazine .
- Key Insight : The triazolo-pyridazine core likely offers superior kinase inhibition due to its planar geometry, whereas thiazolo-triazole derivatives may prioritize solubility or metabolic resistance.
Pyridazinone Derivatives
- : Pyridazinones (e.g., 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone) lack the triazole ring but retain the fluorophenyl-piperazine motif. These compounds exhibit moderate acetylcholinesterase (AChE) inhibition (IC₅₀ ~10–50 μM), suggesting that the triazolo-pyridazine system in the target compound could enhance potency via additional hydrogen bonding .
Substituent Positioning and Electronic Effects
Fluorophenyl Substituents
- Meta (3-Fluorophenyl) vs. Para (4-Fluorophenyl) :
- The target compound’s 3-fluorophenyl group induces steric and electronic effects distinct from para-substituted analogues (e.g., Ethyl 4-[4-(4-fluorophenyl)piperazine-1-yl]acetate in ). Para-substitution often improves membrane permeability, while meta-substitution may optimize target engagement in crowded binding pockets .
- : 1-(2-Fluorobenzyl)piperazine triazoles show that ortho-fluorine reduces rotational freedom, which could limit conformational flexibility compared to the meta-substituted target compound .
Piperazine Linker Modifications
- Ethyl Carboxylate vs. Acetyl or Methyl Groups :
- : Derivatives like 4-Methyl-piperazine-1-carboxylic acid cyclopentyl ester prioritize lipophilicity, whereas the ethyl carboxylate in the target compound balances solubility and bioavailability. Carboxylate esters are prone to hydrolysis, but the ethyl group may delay metabolic clearance compared to methyl analogues .
AChE and Kinase Inhibition
- : Thiazolylhydrazones with fluorophenyl-piperazine (e.g., 2-(4-(4-(4-fluorophenyl)piperazin-1-yl)benzylidene)hydrazine-1-carbothioamide) exhibit AChE inhibition (IC₅₀ ~2–10 μM). The target compound’s triazolo-pyridazine-thioacetyl structure may enhance activity by mimicking acetylcholine’s planar conformation .
- : Ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate demonstrates that trifluoromethyl groups improve blood-brain barrier penetration, suggesting the 3-fluorophenyl group in the target compound could offer similar advantages .
Data Table: Key Structural and Functional Attributes
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?
- Methodology : Multi-step synthesis involving sequential coupling of the triazolopyridazine core with the thioacetyl-piperazine moiety. Key steps include:
- Thioether formation : Reaction of 3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol with chloroacetyl chloride under inert atmosphere (N₂/Ar) at 0–5°C .
- Piperazine coupling : Use of DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents in anhydrous DMF, monitored by TLC .
- Critical conditions : Temperature control (195–230°C for cyclization steps), pH stabilization (6.5–7.5), and palladium on carbon (Pd/C) for hydrogenation .
Q. Which spectroscopic and chromatographic methods are essential for structural validation?
- Characterization workflow :
- NMR : ¹H/¹³C NMR to confirm piperazine ring connectivity and aromatic substituents (e.g., 3-fluorophenyl) .
- HRMS : High-resolution mass spectrometry for molecular ion verification (e.g., [M+H]⁺) .
- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase) .
- Advanced techniques : X-ray crystallography resolves bond angles and torsional strain in the triazolopyridazine core .
Q. What preliminary biological activities have been reported for structurally analogous compounds?
- Key findings :
- Anti-inflammatory activity : Inhibition of NLRP3 inflammasome (IC₅₀ ~2.5 μM) in analogs with thiazole-triazole moieties .
- Anticancer potential : Triazolopyridazine derivatives show sub-μM activity against kinases (e.g., JAK2, EGFR) .
- SAR note : Fluorophenyl groups enhance metabolic stability but may reduce solubility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological mechanisms (e.g., kinase vs. inflammasome inhibition)?
- Experimental design :
- Target profiling : Use kinase/inflammasome-specific assays (e.g., ADP-Glo™ kinase assay vs. IL-1β ELISA) .
- Competitive binding studies : SPR (surface plasmon resonance) to measure binding affinity for purified targets .
- Computational docking : Molecular dynamics simulations to predict binding poses in kinase vs. NLRP3 pockets .
Q. What strategies mitigate low yields in the final coupling step of the synthesis?
- Troubleshooting :
| Issue | Solution | Evidence |
|---|---|---|
| Incomplete thioether formation | Pre-activate thiol with TEA (triethylamine) in dry THF . | |
| Piperazine racemization | Use chiral auxiliaries (e.g., (R)-BINOL) or low-temperature conditions (<0°C) . | |
| Side-product formation | Replace DMF with DCM (dichloromethane) to reduce nucleophilic side reactions . |
Q. How do electronic effects of substituents (e.g., 3-fluorophenyl) influence reactivity in downstream modifications?
- Electronic profiling :
- DFT calculations : Fluorine’s electron-withdrawing effect stabilizes the triazolopyridazine core, reducing electrophilic substitution rates .
- Experimental validation : Nitration reactions show regioselectivity at the pyridazine C7 position due to fluorine’s meta-directing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
